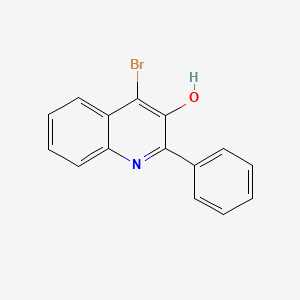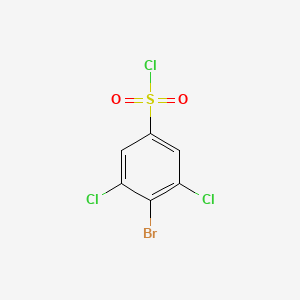![molecular formula C18H16ClN3O B2819138 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 951444-49-8](/img/structure/B2819138.png)
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a diketone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazinone intermediate.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a similar nucleophilic substitution reaction, using a methylbenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed in a single vessel and the reaction is allowed to proceed to completion.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under mild conditions.
Substitution: Common reagents for substitution reactions include halogenated compounds, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The major products may include oxides or other oxygen-containing derivatives.
Reduction: The major products may include reduced derivatives with fewer oxygen atoms.
Substitution: The major products may include substituted derivatives with different functional groups.
Scientific Research Applications
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It is also used as a probe to study the interactions between different biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example:
Anti-inflammatory Action: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase.
Anticancer Action: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antimicrobial Action: The compound may disrupt the cell membrane or inhibit the activity of essential enzymes in microorganisms.
Comparison with Similar Compounds
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Pyrazinone Derivatives: These compounds share the pyrazinone ring structure but may have different substituents. They may have similar chemical properties but different biological activities.
Chlorophenyl Derivatives: These compounds share the chlorophenyl group but may have different core structures. They may have similar biological activities but different chemical properties.
Methylphenyl Derivatives: These compounds share the methylphenyl group but may have different core structures. They may have similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazinone ring, chlorophenyl group, and methylphenyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-6-8-15(9-7-13)22-11-10-20-17(18(22)23)21-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYFNEXWIUSYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
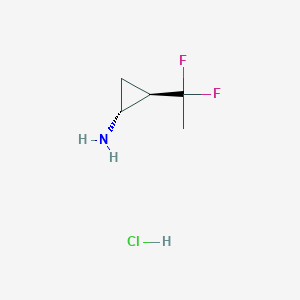
![8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2819057.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
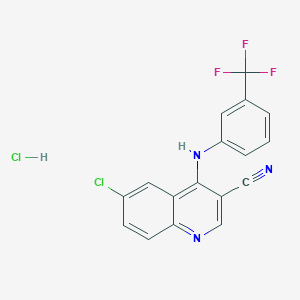
![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2819062.png)
![3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
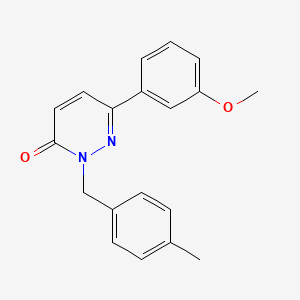
![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxolane-3-carboxamide](/img/structure/B2819068.png)
![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2819073.png)

